Cloruro de ciclohexilmagnesio

Descripción general

Descripción

Cyclohexylmagnesium chloride is a Grignard reagent, which is commonly used in substitution and addition reactions . It is used as a reagent for the introduction of the cyclohexyl group and metalation of CH-acidic compounds . It is typically available as a solution in diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) .

Synthesis Analysis

Cyclohexylmagnesium chloride can be synthesized from cyclohexyl bromide and magnesium . The reaction is instantaneous and is not stopped by moderate cooling . The preparation of cyclohexylmagnesium chloride is described in detail in the Organic Syntheses Procedure .

Molecular Structure Analysis

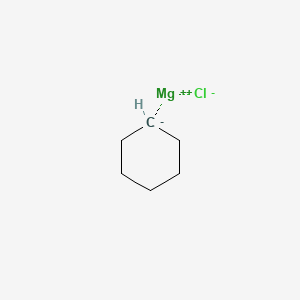

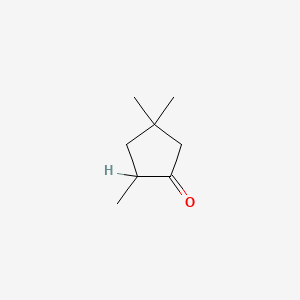

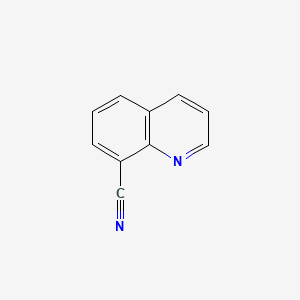

The molecular formula of Cyclohexylmagnesium chloride is C6H11ClMg . The SMILES string representation is Cl[Mg]C1CCCCC1 .

Chemical Reactions Analysis

As a Grignard reagent, Cyclohexylmagnesium chloride is involved in Grignard reactions . It is used as a nucleophilic reagent in substitution and addition reactions . It is also used as a reagent for the introduction of the cyclohexyl group .

Physical and Chemical Properties Analysis

Cyclohexylmagnesium chloride is a clear, very dark brown solution . It has a density of 0.871 g/mL at 25 °C . It reacts violently with water . It is air and moisture sensitive .

Aplicaciones Científicas De Investigación

Reactivo de Grignard

El cloruro de ciclohexilmagnesio se utiliza como un reactivo de Grignard . Los reactivos de Grignard son una clase de compuestos organomagnesio que se utilizan comúnmente en química orgánica para la formación de enlaces carbono-carbono. Son una herramienta poderosa para la formación de nuevos enlaces carbono-carbono.

Solvente más ecológico

Se utiliza en solventes más ecológicos, específicamente 2-metiltetrahidrofurano (2-MeTHF) . Los solventes más ecológicos son aquellos que tienen un impacto ambiental reducido en comparación con los solventes tradicionales. A menudo son de base biológica y tienen una menor toxicidad y menores emisiones.

Introducción del grupo ciclohexilo

El this compound se utiliza como reactivo para la introducción del grupo ciclohexilo . El grupo ciclohexilo es un grupo funcional que consiste en un anillo de ciclohexano unido a una cadena. A menudo se utiliza en síntesis orgánica.

Metalación de compuestos CH-ácidos

Se utiliza para la metalación de compuestos CH-ácidos . La metalación es un proceso en el que se introduce un átomo de metal en una molécula. Los compuestos CH-ácidos son aquellos en los que un átomo de hidrógeno está unido a un átomo de carbono, y el hidrógeno puede eliminarse con relativa facilidad.

Síntesis y caracterización

El this compound se utiliza en la síntesis y caracterización de varios compuestos. Se puede utilizar para crear nuevos compuestos y luego analizar sus propiedades.

Propiedades biológicas

Se ha estudiado por sus propiedades biológicas. Esto incluye estudiar cómo interactúa con los sistemas biológicos y sus posibles usos en medicina o biología.

Mecanismo De Acción

Target of Action

Cyclohexylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of Cyclohexylmagnesium chloride are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

Cyclohexylmagnesium chloride, as a Grignard reagent, is highly reactive . It interacts with its targets, the electrophilic carbon atoms, through a nucleophilic addition reaction . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of Cyclohexylmagnesium chloride primarily affects the biochemical pathways involving carbonyl-containing compounds . The downstream effects include the formation of alcohols, carboxylic acids, and other organic compounds .

Pharmacokinetics

It’s important to note that as a grignard reagent, it is typically prepared and used in situ for chemical reactions, rather than being administered as a drug .

Result of Action

The molecular and cellular effects of Cyclohexylmagnesium chloride’s action are primarily the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including alcohols and carboxylic acids .

Action Environment

The action, efficacy, and stability of Cyclohexylmagnesium chloride are highly influenced by environmental factors. It is sensitive to moisture and air, and thus, must be prepared and used under anhydrous and inert atmosphere conditions .

Safety and Hazards

Cyclohexylmagnesium chloride is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Análisis Bioquímico

Biochemical Properties

Cyclohexylmagnesium chloride plays a crucial role in biochemical reactions, particularly in nucleophilic addition and substitution reactions. As a Grignard reagent, it interacts with various biomolecules, including enzymes and proteins, to facilitate the formation of carbon-carbon bonds. Cyclohexylmagnesium chloride is known to react with carbonyl compounds, such as aldehydes and ketones, to form alcohols. This interaction is essential in the synthesis of complex organic molecules and pharmaceuticals .

Cellular Effects

Cyclohexylmagnesium chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell proliferation and differentiation by modulating the activity of specific signaling pathways. For instance, cyclohexylmagnesium chloride can activate or inhibit certain kinases, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of cyclohexylmagnesium chloride involves its interaction with biomolecules at the molecular level. It acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of new chemical bonds, enzyme inhibition or activation, and changes in gene expression. Cyclohexylmagnesium chloride can bind to specific sites on enzymes, altering their activity and affecting downstream biochemical pathways. These interactions are critical in understanding the compound’s role in various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexylmagnesium chloride can change over time due to its stability and degradation. The compound is sensitive to air and moisture, which can lead to its degradation and reduced efficacy. Long-term studies have shown that cyclohexylmagnesium chloride can have lasting effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are essential to consider when using the compound in experimental settings .

Dosage Effects in Animal Models

The effects of cyclohexylmagnesium chloride vary with different dosages in animal models. At low doses, the compound can facilitate specific biochemical reactions without causing significant toxicity. At higher doses, cyclohexylmagnesium chloride can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at certain dosage levels. Understanding these dosage effects is crucial for determining safe and effective use in research and therapeutic applications .

Metabolic Pathways

Cyclohexylmagnesium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can participate in reactions that modify the structure and function of biomolecules, leading to changes in metabolic pathways. For example, cyclohexylmagnesium chloride can affect the synthesis and degradation of fatty acids, amino acids, and other essential metabolites. These interactions highlight the compound’s role in regulating cellular metabolism .

Transport and Distribution

Within cells and tissues, cyclohexylmagnesium chloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and function. For instance, cyclohexylmagnesium chloride may be sequestered in specific cellular compartments, affecting its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of cyclohexylmagnesium chloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, cyclohexylmagnesium chloride may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can participate in localized biochemical reactions. Understanding its subcellular localization provides insights into its role in cellular processes and potential therapeutic applications .

Propiedades

IUPAC Name |

magnesium;cyclohexane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDWWARPYWCXMG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061309 | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solution in diethyl ether: Yellow-brown liquid; [MSDSonline] | |

| Record name | Cyclohexylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-51-1 | |

| Record name | Cyclohexylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorocyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocyclohexylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLMAGNESIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5772 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of cyclohexylmagnesium chloride in organic synthesis?

A1: Cyclohexylmagnesium chloride is a Grignard reagent, a class of highly versatile reagents in organic chemistry. It primarily acts as a nucleophile, attacking electrophilic carbon atoms to form new carbon-carbon bonds. [, , , , ] This property makes it useful for synthesizing complex molecules from simpler starting materials.

Q2: Can you give specific examples of how cyclohexylmagnesium chloride has been used in synthesis?

A2: Certainly! Several studies showcase its versatility:* Synthesis of Aziridines: Research shows that cyclohexylmagnesium chloride can reduce ketoximes to aziridines, valuable intermediates in the synthesis of various nitrogen-containing compounds. [] * Functionalized Biphenyls: It plays a crucial role in a more efficient synthesis of functionalized biphenyl-based phosphine ligands. These ligands are essential in various catalytic reactions. [] * Alkylation Reactions: This Grignard reagent facilitates the ortho-alkylation of benzamides with alkyl chlorides, offering a new route to modify these important molecules. []* Total Synthesis of Parvaquone: In the total synthesis of the antiviral drug parvaquone, cyclohexylmagnesium chloride is used in a key step to introduce a cyclohexyl substituent. []

Q3: The research mentions the use of cyclohexylmagnesium chloride with a cobalt catalyst. What is the role of cyclohexylmagnesium chloride in this context?

A3: In cobalt-catalyzed reactions, such as the ortho-alkylation of benzamides, cyclohexylmagnesium chloride serves multiple purposes. It acts as a base to deprotonate the amide nitrogen and the ortho-C-H bond. [] Additionally, it is believed to be involved in the generation of the active cobalt catalyst species, enabling the desired transformation. [, ]

Q4: Does cyclohexylmagnesium chloride always act as a nucleophile?

A4: While predominantly a nucleophile, cyclohexylmagnesium chloride exhibits other interesting behaviors. For instance, it can act as a reducing agent, as seen in the conversion of certain ketoximes to aziridines. [] Furthermore, it can convert some ketoximes to ketimines. [] This highlights the importance of reaction conditions and substrates in dictating its reactivity.

Q5: The abstract concerning the synthesis of [carbonyl-11C]WAY-100635 mentions an "immobilized Grignard reagent." What does this mean, and what are the advantages?

A5: In this context, immobilization refers to coating the cyclohexylmagnesium chloride onto the inner surface of a polypropylene tube. [] This technique offers several advantages for synthesizing radiolabeled compounds:* Simplified Purification: Using smaller reagent quantities simplifies product purification. [] * Remote Control: The immobilization allows for adapting the procedure for remote operation in a shielded hot-cell, crucial for radiation safety when working with short-lived radioisotopes like carbon-11. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)

![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)